1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiadiazole moiety, and a dimethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thiadiazole and dimethylphenyl groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A UV light absorber with different structural features but similar applications in material science.
4-[®-1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole: An α2-adrenergic agonist with sedative and analgesic properties.
3,4-Dimethoxyphenethylamine: A compound with similar aromatic features used in various chemical syntheses.
Uniqueness
1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H25N5O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H25N5O3S/c1-4-20-27-28-24(33-20)26-23(32)18-7-5-6-8-19(18)25-22(31)16-12-21(30)29(13-16)17-10-9-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,25,31)(H,26,28,32) |
InChI Key |
PIHGNUQFJMNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.